Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate
Overview
Description
Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate is a complex organic compound that features a benzothiazole moiety, a bromo substituent, and a methoxy group attached to a phenoxyacetate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the de-brominated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of benzothiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate is likely related to its ability to interact with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Lacks the bromo and methoxy substituents.
2-(2-bromo-6-methoxyphenoxy)acetic acid: Lacks the benzothiazole moiety.
4-(1,3-benzothiazol-2-yl)phenol: Lacks the ethyl acetate group.
Uniqueness
Ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety, along with the bromo and methoxy substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-3-23-16(21)10-24-17-12(19)8-11(9-14(17)22-2)18-20-13-6-4-5-7-15(13)25-18/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGCCXNIKPENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C2=NC3=CC=CC=C3S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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